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CAS No.: 13014-03-4

Cat. No.: S1797423

Oxine-copper, or cupric 8-quinolinoxide, is an organocopper fungicide with the chemical formula
C18H12CuN202 [1]. Its general structure consists of a copper ion (Cu?*) complexed with two deprotonated

8-hydroxyquinoline (oxine) ligands [1].

The established, broad mechanism of action for exine-copper in agricultural and biocidal applications is
multi-site activity [1]. The absorbed copper is understood to disrupt the enzyme systems of target pathogens
[1]. The 8-hydroxyquinoline ligand is known to act as a chelator, and this metal-chelating property is often

key to the biological activity of its complexes.

Experimental Data and Analytical Protocols

While detailed protocols for studying its pharmacological mechanism in drug development are scarce, recent

analytical methods from environmental science can provide a foundation for research.

Table 1: Key Experimental Findings on Oxine-Copper

Aspect Finding | Method Key Details

Dissipation First-order kinetics in crops [2] Half-life: 1.77-2.11 days (cucumber), 3.57—

Behavior 4.68 days (watermelon). Terminal residues
were low [2].
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Aspect Finding / Method Key Details
Analytical Method Residue analysis in LOQ: 0.01 mg/kg. Recoveries: 75.5-95.8%.
(UPLC-MSIMS) cucumbers/watermelons [2] Sample Prep: QUEChERS method with

PSA and MgS0O4 for purification [2].

Toxicity Profile Mammalian acute oral LDso [1] 300 mg/kg (moderate toxicity). Considered
(Ecotoxicology) obsolete as a pesticide and not approved in
the EU [1].

Proposed Cellular Mechanisms and Research Gaps

The search results do not contain detailed signaling pathways specific to oxine-copper. However, its activity
can be contextualized through the broader biology of copper, which is highly relevant for drug development

professionals.

Copper is an essential micronutrient but toxic in excess. Its intracellular levels are tightly regulated by
transport systems [3] [4]. The high-affinity copper transporter CTR1 is responsible for the majority of copper
influx into human cells [3]. Copper's toxicity and signaling roles often stem from its redox capability, where
it can cycle between Cu(I) and Cu(II) states, facilitating the generation of reactive oxygen species (ROS) [4].
This redox activity allows copper to disrupt enzyme systems, which is consistent with oxine-copper's

described multi-site antifungal action [1].

The following diagram illustrates the general concept of how a copper complex might interact with a

microbial cell, based on the information available:
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A proposed general mechanism for oxine-copper's antimicrobial action. The complex enters the cell, where

copper ions may be released, leading to enzyme disruption and oxidative stress.

Future Research Directions for Drug Development

To elucidate oxine-copper's mechanism of action for therapeutic purposes, consider these research avenues
based on the information gaps:
e Target Identification: Use modern bioinformatic approaches for Mechanism of Action (MoA)

analysis, such as harnessing transcriptomics, cell morphology data, and pathway enrichment analysis
to identify the specific pathways and signaling proteins modulated by oxine-copper [5].
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e Copper Trafficking Studies: Investigate the compound's interaction with human copper homeostasis
machinery, including transporters like CTR1 and ATP7A/B, and copper chaperones [3] [6]. This is
crucial for understanding its selectivity and potential toxicity in humans.

¢ Structural Activity Relationship (SAR): Study how modifications to the oxine ligand affect the
complex’s stability, copper release kinetics, and biological activity to inform the design of more
effective or selective drug candidates.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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